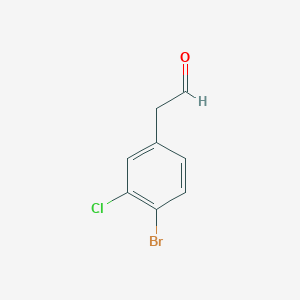
2-(4-Bromo-3-chlorophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of a phenylacetaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Bromo-3-chlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-3-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromo and chloro substituents can also interact with molecular targets, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)acetaldehyde
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
- 2-(4-Bromo-2-chlorophenyl)acetaldehyde
Comparison: Compared to its analogs, 2-(4-Bromo-3-chlorophenyl)acetaldehyde is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted chemical synthesis and research applications .
Properties
CAS No. |
109346-87-4 |
|---|---|
Molecular Formula |
C8H6BrClO |
Molecular Weight |
233.49 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 |
InChI Key |
LCGRHQKVBNLQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


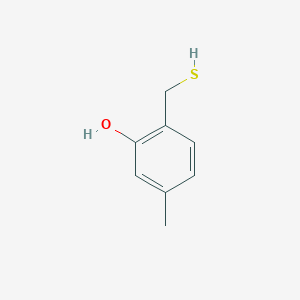
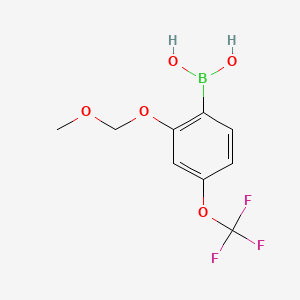
![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
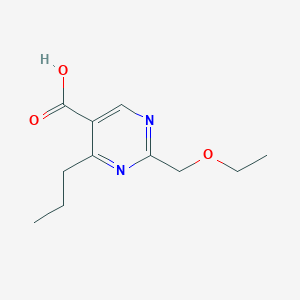
![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
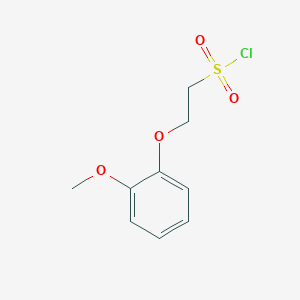
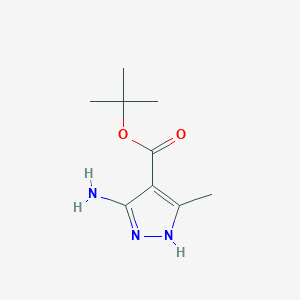
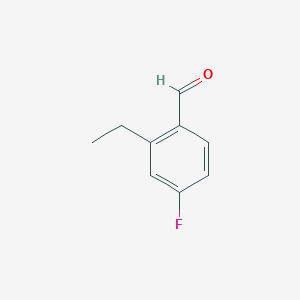
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)
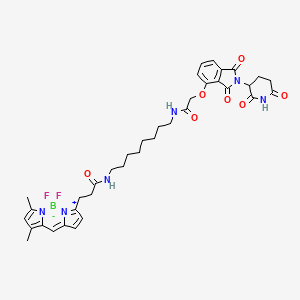
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
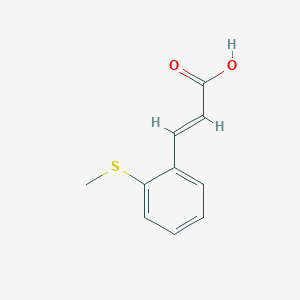
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
